2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride 2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 99202-39-8
VCID: VC3800939
InChI: InChI=1S/C10H14N2S.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
SMILES: C1CNCCC1SC2=CC=CC=N2.Cl.Cl
Molecular Formula: C10H16Cl2N2S
Molecular Weight: 267.22 g/mol

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride

CAS No.: 99202-39-8

Cat. No.: VC3800939

Molecular Formula: C10H16Cl2N2S

Molecular Weight: 267.22 g/mol

* For research use only. Not for human or veterinary use.

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride - 99202-39-8

Specification

CAS No. 99202-39-8
Molecular Formula C10H16Cl2N2S
Molecular Weight 267.22 g/mol
IUPAC Name 2-piperidin-4-ylsulfanylpyridine;dihydrochloride
Standard InChI InChI=1S/C10H14N2S.2ClH/c1-2-6-12-10(3-1)13-9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H
Standard InChI Key PITBBBFCFBTZBN-UHFFFAOYSA-N
SMILES C1CNCCC1SC2=CC=CC=N2.Cl.Cl
Canonical SMILES C1CNCCC1SC2=CC=CC=N2.Cl.Cl

Introduction

Key Findings

2-(Piperidin-4-ylsulfanyl)pyridine dihydrochloride (CAS: 99202-39-8) is a heterocyclic compound featuring a piperidine ring linked via a sulfanyl group to a pyridine moiety. With a molecular formula of C10H16Cl2N2S\text{C}_{10}\text{H}_{16}\text{Cl}_2\text{N}_2\text{S} and a molecular weight of 267.22 g/mol , this compound is a crystalline solid utilized extensively in pharmaceutical research. Its structural uniqueness enables interactions with biological targets, particularly in neurological and metabolic pathways . Preliminary studies suggest potential applications in neuropharmacology and enzyme inhibition, though comprehensive biological evaluations remain ongoing .

Chemical Structure and Properties

Molecular Architecture

The compound consists of a pyridine ring substituted at the 2-position with a piperidin-4-ylsulfanyl group, forming a planar configuration that enhances its binding affinity to hydrophobic pockets in proteins . The dihydrochloride salt improves solubility in aqueous environments, facilitating its use in biological assays .

Table 1: Molecular Properties

PropertyValueSource
CAS Number99202-39-8
Molecular FormulaC10H16Cl2N2S\text{C}_{10}\text{H}_{16}\text{Cl}_2\text{N}_2\text{S}
Molecular Weight267.22 g/mol
AppearanceWhite to off-white crystalline powder
SolubilitySoluble in DMSO, water
Storage Conditions2–8°C, protected from light

Spectroscopic Characteristics

Nuclear magnetic resonance (NMR) spectra reveal distinct peaks for the pyridine ring (δ 8.3–8.5 ppm) and piperidine protons (δ 1.5–2.8 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 267.22, consistent with the dihydrochloride form .

Synthesis and Manufacturing

Reaction Pathways

The synthesis involves multi-step organic reactions:

  • Core Formation: A pyridine derivative undergoes nucleophilic substitution with a thiol-containing piperidine precursor under acidic conditions .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt, enhancing stability .

Optimization of reaction parameters (e.g., temperature, solvent polarity) improves yields to >75% . For instance, microwave-assisted synthesis reduces reaction times from hours to minutes .

Applications in Research and Development

Drug Discovery

The compound serves as a scaffold for designing CNS-targeted therapies. Modifications to the sulfanyl group or piperidine ring alter selectivity and potency . For example, replacing the sulfanyl group with a sulfonyl moiety enhances blood-brain barrier permeability.

Neuropharmacology

Researchers utilize it to study cholesterol metabolism’s role in Alzheimer’s disease . Oral administration in murine models reduced brain 24-hydroxycholesterol by 26%, validating its therapeutic potential .

Comparative Analysis with Related Compounds

Table 2: Structural Analogs and Activity

CompoundModificationIC50_{50} (nM)Selectivity
2-(Piperidin-4-yl)pyridineLacks sulfanyl group950Low
SoticlestatTrifluoromethyl group5.2High
This compoundSulfanyl linkage8.5Moderate

The sulfanyl group confers balanced lipophilicity, improving ligand efficiency (LLE = 4.2) compared to bulkier analogs .

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